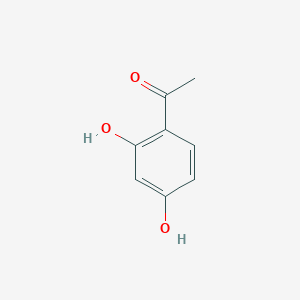

2',4'-Dihydroxyacetophenone

Description

This compound has been reported in Daldinia eschscholtzii, Vincetoxicum paniculatum, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYEHHGGXARJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058998 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2,4-Dihydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89-84-9 | |

| Record name | 2′,4′-Dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Resacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC3V356VZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Botanical Occurrence of 2',4'-Dihydroxyacetophenone: A Technical Guide for Researchers

An in-depth exploration of the natural presence, extraction, and potential biological activities of the phenolic compound 2',4'-dihydroxyacetophenone in the plant kingdom.

This technical guide provides a comprehensive overview of the natural occurrence of this compound, a significant plant metabolite. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the plants in which this compound is found, quantitative data, experimental protocols for its isolation and analysis, and insights into its potential biological signaling pathways.

Natural Occurrence and Quantitative Analysis

This compound, also known as resacetophenone, is a phenolic compound that has been identified in a variety of plant species. Its presence has been confirmed in the roots of Paeonia moutan (now classified as Paeonia suffruticosa), Cynanchum auriculatum, and Vincetoxicum atratum (a related species to Vincetoxicum paniculatum), as well as in Derris indica.[1][2] While the compound has been identified in these plants, quantitative data on its concentration is not extensively available in the current literature for all species.

However, a notable study on Cynanchum auriculatum provides specific quantitative results. From a 400 mg ethanol extract of the roots of Cynanchum auriculatum, 8.3 mg of this compound was isolated, indicating a significant presence of this compound in the plant's root system.

For other plant species, while its presence is confirmed, the focus of many studies has been on other major bioactive compounds, leaving the specific concentration of this compound yet to be fully quantified.

| Plant Species | Plant Part | Method of Extraction/Isolation | Concentration |

| Cynanchum auriculatum | Root | Ethanol Extraction & High-Speed Counter-Current Chromatography | 8.3 mg from 400 mg of ethanol extract |

| Paeonia suffruticosa (formerly Paeonia moutan) | Root Bark | Identified as a biotransformation product of paeonol. | Not Quantified |

| Vincetoxicum atratum | Root | Identified as a chemical constituent. | Not Quantified |

| Derris indica | Not Specified | Identified as a constituent. | Not Quantified |

Experimental Protocols

The isolation and quantification of this compound from plant matrices involve various chromatographic techniques. Below are detailed methodologies based on cited experiments.

Protocol 1: Isolation from Cynanchum auriculatum using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a study that successfully isolated three acetophenones, including this compound, from the ethanol extract of Cynanchum auriculatum roots.

1. Extraction:

- The dried and powdered roots of Cynanchum auriculatum are extracted with ethanol.

- The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

2. HSCCC Separation:

- Two-Phase Solvent System: A two-phase solvent system composed of light petroleum (boiling point 60–90 °C), ethyl acetate, methanol, and water in a volumetric ratio of 4:9:6:6 is prepared. The mixture is thoroughly shaken and allowed to separate into two phases.

- HSCCC Instrument Preparation: The multilayer coil column of the HSCCC instrument is first filled entirely with the upper stationary phase.

- Sample Injection: The crude ethanol extract is dissolved in a mixture of the upper and lower phases (1:1, v/v) and injected into the column.

- Elution: The lower mobile phase is pumped into the head of the column at a specific flow rate, while the apparatus is rotated at a high speed (e.g., 800 rpm).

- Fraction Collection: The effluent from the outlet of the column is continuously monitored by a UV detector and collected into fractions.

- Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

3. Purification:

- Fractions containing the target compound are combined and concentrated.

- Further purification, if necessary, can be achieved by recrystallization to obtain this compound with high purity.

Protocol 2: General Quantification by High-Performance Liquid Chromatography (HPLC)

This generalized protocol is based on a validated HPLC method for the determination of four acetophenones, including this compound, in Radix Cynanchi bungei. This method can be adapted for the quantification of the compound in other plant extracts.

1. Standard and Sample Preparation:

- Standard Solution: A stock solution of this compound standard is prepared in methanol and diluted to various concentrations to create a calibration curve.

- Sample Solution: The dried plant material is powdered and extracted with a suitable solvent (e.g., methanol or ethanol) using methods such as sonication or reflux. The extract is then filtered and diluted to a known concentration.

2. HPLC Conditions:

- Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is used.

- Mobile Phase: A mixture of methanol and water (e.g., 26:74, v/v) is used as the mobile phase in an isocratic elution.

- Flow Rate: A typical flow rate is 1.0 mL/min.

- Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

- Detection: A photodiode array (PDA) detector is used for monitoring the effluent. This compound can be detected at a wavelength of 280 nm.

- Injection Volume: A standard volume (e.g., 10 µL) of the standard and sample solutions is injected.

3. Quantification:

- The peak area of this compound in the sample chromatogram is compared with the calibration curve generated from the standard solutions to determine its concentration in the extract.

Experimental and Signaling Pathway Visualizations

To illustrate the workflow of isolating this compound and its potential biological interactions, the following diagrams are provided in the DOT language for Graphviz.

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways of this compound are limited, research on structurally similar dihydroxyacetophenone isomers provides valuable insights into its potential anti-inflammatory mechanisms. These studies suggest an interaction with key inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

One proposed mechanism, based on studies of 2',5'-dihydroxyacetophenone, is the inhibition of the NF-κB pathway. This may occur through the stabilization of Histone Deacetylase 1 (HDAC1), which in turn reduces the acetylation of the p65 subunit of NF-κB. This hypoacetylation prevents the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Furthermore, studies on 2',4'-dihydroxybenzophenone suggest a potential inhibitory effect on the Toll-like Receptor 4 (TLR4) signaling pathway. It is plausible that this compound could interfere with the binding of lipopolysaccharide (LPS) to the TLR4/MD2 complex, thereby inhibiting the downstream activation of MyD88, IRAK4, and subsequently, NF-κB.

The MAPK pathway, which is also crucial in regulating inflammation, represents another potential target for this compound. Inhibition of key kinases within this pathway, such as p38 and JNK, could lead to a reduction in the inflammatory response.

This guide provides a foundational understanding of this compound's natural occurrence for researchers. Further investigation is warranted to quantify its presence in a wider range of botanicals and to fully elucidate its mechanisms of action, which could unlock its potential for therapeutic applications.

References

A Comprehensive Technical Guide to 2',4'-Dihydroxyacetophenone (CAS Number: 89-84-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxyacetophenone, also known as Resacetophenone, is an aromatic ketone that serves as a significant building block in organic synthesis and possesses a range of biological activities.[1][2] Its chemical structure, featuring a dihydroxy-substituted phenyl ring, makes it a valuable precursor for the synthesis of various pharmaceuticals and other bioactive molecules.[3] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis protocols, and its role in biological pathways, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a yellow-brown to reddish-brown crystalline powder.[1] It is a member of the resorcinol and dihydroxyacetophenone families and is recognized as a plant metabolite.[1][4] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89-84-9 | [1][5][6] |

| Molecular Formula | C₈H₈O₃ | [4][5] |

| Molecular Weight | 152.15 g/mol | [4] |

| Appearance | Yellow-brown to reddish-brown fine crystalline powder | [1] |

| Melting Point | 143-144.5 °C | [1][6] |

| Boiling Point | 234.6°C (estimate) | [6] |

| Density | 1.18 g/mL at 25 °C | [1][6] |

| Solubility | Soluble in hot alcohol, pyridine, and glacial acetic acid. Slowly decomposes in water. Nearly insoluble in ether, benzene, and chloroform. Soluble in DMSO and Methanol. | [1][6] |

| pKa | 7.96 ± 0.18 | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of resorcinol. Several methods have been reported, with variations in catalysts and reaction conditions.

Synthesis via Zinc Chloride Catalyst

A widely used method involves the reaction of resorcinol with acetic acid in the presence of anhydrous zinc chloride.[1][7]

Experimental Protocol:

-

Preparation: Anhydrous zinc chloride (1.1 mol) is dissolved in glacial acetic acid (1.5 mol) in a round-bottom flask equipped with a reflux condenser.[7]

-

Reaction: Resorcinol (1.0 mol) is added to the mixture.[7]

-

Heating: The reaction mixture is heated to 100-130°C and maintained at this temperature for 1 hour.[7]

-

Work-up: After the reaction is complete, the mixture is cooled and decomposed by adding 18% hydrochloric acid.[7]

-

Purification: The crude product is obtained by filtration, washed with cold water, and can be further purified by recrystallization from hot water to yield pale yellow to white crystals of this compound.[7][8]

Synthesis via Proton Acid Catalyst

An alternative method utilizes a proton acid catalyst, such as sulfuric acid, while removing the water formed during the reaction.[9]

Experimental Protocol:

-

Reaction Setup: Resorcinol and acetic acid are combined in a reaction vessel with a proton acid catalyst (e.g., sulfuric acid).[9]

-

Azeotropic Distillation: The reaction is conducted under conditions that allow for the continuous removal of water, for instance, by azeotropic distillation.

-

Hydrolysis: The resulting residue is refluxed with water containing a small amount of sulfuric acid for 6 hours.[9]

-

Isolation: The solution is cooled to room temperature, and the precipitated this compound is collected by filtration.[9]

The logical workflow for the synthesis and purification of this compound can be visualized as follows:

Biological Activity and Applications

This compound serves as a precursor for a variety of biologically active compounds and exhibits some intrinsic bioactivities.

Precursor for Chalcones and Flavonoids

This compound is a key starting material for the synthesis of chalcones, which are precursors to flavonoids.[10] These synthesized derivatives have been investigated for various pharmacological properties.

Enzyme Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of phosphodiesterase (PDE) enzymes, specifically PDE-1 and PDE-3.[11] PDE inhibitors are of interest for their potential therapeutic applications in cardiovascular and neurological disorders.[11]

Antimicrobial and Antitumor Activity

Novel dihydroxyacetophenone derivatives have been synthesized and shown to possess significant antimicrobial and antitumor activities.[12] Notably, some brominated derivatives have demonstrated potent antibacterial activity against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa.[12]

Antioxidant and Anti-inflammatory Properties

This compound is known for its antioxidant properties, acting as a free radical scavenger.[3] It has also been shown to inhibit the transcription of COX-2 in cancer cells, suggesting anti-inflammatory potential.[2]

A simplified representation of the potential signaling pathway modulation by this compound derivatives is shown below.

Conclusion

This compound is a versatile chemical compound with a well-established role in organic synthesis and emerging significance in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of high interest for researchers and drug development professionals. Further exploration of its derivatives could lead to the discovery of novel therapeutic agents.

References

- 1. 2,4-Dihydroxyacetophenone | 89-84-9 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-dihydroxyacetophenone, 89-84-9 [thegoodscentscompany.com]

- 6. 2,4-Dihydroxyacetophenone CAS#: 89-84-9 [amp.chemicalbook.com]

- 7. JPS5965039A - Method for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

2',4'-Dihydroxyacetophenone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxyacetophenone, also known by its common names resacetophenone and 4-acetylresorcinol, is an aromatic ketone that serves as a vital building block in organic synthesis and a molecule of interest in medicinal chemistry.[1][2] Structurally, it is an acetophenone substituted with two hydroxyl groups at the 2' and 4' positions of the phenyl ring.[3] This compound is a naturally occurring plant metabolite and has garnered significant attention for its diverse biological activities, including antioxidant, antibacterial, and anti-inflammatory properties.[1][3][4]

Its utility extends to being a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, including chromones, flavones, and other heterocyclic compounds.[1][3] Derivatives of this compound have been explored as potent inhibitors of enzymes such as phosphodiesterases (PDEs), highlighting its potential as a scaffold for drug discovery.[5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, biological activities, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a dihydroxyacetophenone characterized by the chemical formula C₈H₈O₃.[1][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It typically appears as a yellow-brown to reddish-brown crystalline powder.[1][3] It is soluble in hot alcohols, pyridine, and glacial acetic acid, but shows poor solubility in ether, benzene, and chloroform.[3]

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [3][6] |

| Molecular Weight | 152.15 g/mol | [3][6] |

| IUPAC Name | 1-(2,4-dihydroxyphenyl)ethanone | |

| CAS Number | 89-84-9 | [3][6] |

| Appearance | Yellow-brown to reddish-brown crystalline powder | [1][3] |

| Melting Point | 142–147 °C | [7][8][9] |

| Boiling Point | 180-181 °C at 10 mmHg; ~319 °C (est.) at 760 mmHg | [7][10] |

| Solubility | Soluble in DMSO, hot alcohol, pyridine, glacial acetic acid. | [3][8][11] |

| pKa (Strongest Acidic) | 7.9 | [12] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are presented below.

| Spectroscopy | Data | Reference |

| ¹H-NMR | Spectra available, characteristic peaks for aromatic protons, hydroxyl groups, and methyl protons. | [4][13][14] |

| ¹³C-NMR | Spectra available, showing characteristic shifts for carbonyl carbon, aromatic carbons, and methyl carbon. | [15][16][17][18] |

| FT-IR (KBr Pellet) | Characteristic peaks for O-H stretching, C=O stretching (ketone), and aromatic C=C stretching. | [19][20][21] |

| Mass Spectrometry | Molecular Ion Peak (M+) at m/z = 152. Key fragments observed. | [11][22][23] |

Synthesis and Manufacturing

This compound is commonly synthesized via the Friedel-Crafts acylation of resorcinol. The most established method is the Hoesch reaction, which involves the reaction of resorcinol with acetic acid in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride.[3][7][8][9]

An alternative approach involves reacting resorcinol and acetic acid in the presence of a proton acid catalyst while continuously removing the water formed during the reaction to drive the equilibrium towards the product.[6]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, primarily attributed to its phenolic structure which allows it to act as a potent antioxidant by scavenging free radicals.[1]

| Biological Activity | Description | Key Data | Reference |

| Anti-inflammatory | Inhibits the transcription of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. | IC₅₀ = 500 μM (in DLD-1 cancer cells) | [24] |

| Antioxidant | Acts as a free radical scavenger. | - | [1] |

| Antibacterial | Shows inhibitory activity against the growth of certain bacteria. | - | [1] |

| Enzyme Inhibition | Derivatives act as potent inhibitors of Phosphodiesterase-1 (PDE-1) and Phosphodiesterase-3 (PDE-3). | - | [5] |

Inhibition of COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. This compound has been shown to inhibit the transcription of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[24]

Role in Phosphodiesterase (PDE) Signaling

While the parent compound's activity is not fully elucidated, its derivatives have shown potent inhibition of phosphodiesterases, particularly PDE3.[5] PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] PDE3 is a cGMP-inhibited cAMP-hydrolyzing enzyme. By inhibiting PDE3, compounds can increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and modulates numerous downstream cellular processes, including cardiac muscle contraction, smooth muscle relaxation, and lipolysis.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for assays relevant to its primary biological activities.

Synthesis of this compound (Hoesch Reaction)

This protocol is adapted from established procedures for the acylation of resorcinol.[7][8]

Materials:

-

Resorcinol (1 mole equivalent)

-

Anhydrous Zinc Chloride (1.2 mole equivalent)[7]

-

Glacial Acetic Acid (2.7 mole equivalent)[7]

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Ice

-

1-L Beaker, Sand Bath or Heating Mantle, Stirring Rod, Filtration Apparatus

Procedure:

-

In a 1-L beaker, carefully dissolve 165 g (1.2 moles) of anhydrous zinc chloride in 165 g (2.7 moles) of glacial acetic acid. This may require gentle heating to approximately 140°C.[7]

-

To this hot solution, add 110 g (1 mole) of resorcinol with continuous stirring.[7]

-

Heat the reaction mixture on a sand bath until it just begins to boil (approx. 152°C). Immediately remove the heat source and allow the reaction to proceed without further heating for 20 minutes. The temperature should not exceed 159°C.[7]

-

After 20 minutes, carefully dilute the hot mixture with a solution of 250 mL of concentrated hydrochloric acid and 250 mL of water to decompose the zinc complex.[7]

-

Cool the resulting dark red solution in an ice bath to 5°C to induce precipitation of the product.[7]

-

Collect the precipitate by filtration and wash the orange-red solid with 1 L of dilute (1:3) hydrochloric acid to remove any remaining zinc salts.[7]

-

The crude product can be further purified by recrystallization from hot water or dilute hydrochloric acid to yield a tan-colored solid.[7][8][9]

DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This is a general and widely used protocol to assess the antioxidant capacity of a compound.[25][26]

Materials:

-

This compound (Test Compound)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (Spectrophotometric grade)

-

Ascorbic Acid or Trolox (Positive Control)

-

96-well plate or spectrophotometer cuvettes

-

Spectrophotometer (capable of reading at ~517 nm)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light, as DPPH is light-sensitive.[27]

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock solution to test a range of concentrations. Prepare similar dilutions for the positive control (e.g., Ascorbic Acid).[27]

-

Assay:

-

To a 96-well plate, add a defined volume of each sample dilution (e.g., 100 µL).

-

Add an equal volume of the 0.1 mM DPPH working solution to each well to initiate the reaction (e.g., 100 µL).[27]

-

Prepare a blank control containing only methanol and the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[26][27]

-

Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[26][27]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the % inhibition against the sample concentrations.[26][28]

COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available kits for screening COX-2 inhibitors.[10][29]

Materials:

-

Recombinant Human COX-2 Enzyme

-

COX Assay Buffer

-

COX Probe (e.g., a fluorogenic substrate)

-

Arachidonic Acid (Substrate)

-

This compound (Test Inhibitor)

-

Celecoxib (Positive Control Inhibitor)

-

96-well white opaque plate

-

Fluorescence Plate Reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Thaw the COX-2 enzyme on ice immediately before use.[10][29]

-

Inhibitor Preparation: Dissolve the test inhibitor (this compound) and positive control (Celecoxib) in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer.[10]

-

Reaction Setup: In a 96-well plate, set up the following wells:

-

Enzyme Control [EC]: Add Assay Buffer.

-

Inhibitor Control [IC]: Add the positive control inhibitor (Celecoxib).

-

Sample Screen [S]: Add the diluted test inhibitor.

-

-

Reaction Mix: Prepare a reaction mix containing COX Assay Buffer and the COX Probe. Add this mix to all wells. Then add the COX-2 enzyme to all wells except for a background control.[10][30]

-

Pre-incubation: Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitors to interact with the enzyme.[12][30]

-

Initiation: Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[10][30]

-

Measurement: Immediately begin measuring the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[10][29]

-

Calculation: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated as:

-

% Inhibition = [(Rate of EC - Rate of S) / Rate of EC] x 100

-

-

The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye damage, and may cause respiratory irritation upon inhalation of its dust.[2][15][31]

-

Handling: Use in a well-ventilated area. Avoid formation and inhalation of dust. Avoid contact with skin and eyes.[27][31] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15][31]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][27] Keep the container tightly closed.[15][31]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15][31] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[15]

References

- 1. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]

- 2. Reactome | PDE3B signalling [reactome.org]

- 3. Cyclic nucleotide phosphodiesterase 3 signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dihydroxyacetophenone(89-84-9) 1H NMR spectrum [chemicalbook.com]

- 5. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 9. JPS5965039A - Method for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 10. assaygenie.com [assaygenie.com]

- 11. This compound | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2.6. COX-2 Inhibition Assay [bio-protocol.org]

- 13. 2',6'-Dihydroxyacetophenone(699-83-2) 1H NMR spectrum [chemicalbook.com]

- 14. 2',5'-Dihydroxyacetophenone(490-78-8) 1H NMR [m.chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. spectrabase.com [spectrabase.com]

- 17. 2',5'-Dihydroxyacetophenone(490-78-8) 13C NMR [m.chemicalbook.com]

- 18. 2',6'-Dihydroxyacetophenone(699-83-2) 13C NMR spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. 2,4-Dihydroxyacetophenone(89-84-9) IR Spectrum [m.chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. 2,4-Dihydroxyacetophenone, 2TMS derivative [webbook.nist.gov]

- 23. 2,4-Dihydroxyacetophenone | CAS:89-84-9 | Manufacturer ChemFaces [chemfaces.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. acmeresearchlabs.in [acmeresearchlabs.in]

- 28. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. abcam.com [abcam.com]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. researchgate.net [researchgate.net]

The Multifaceted Chemistry of Resacetophenone: A Technical Guide to its Synonyms, Properties, and Applications in Drug Discovery

For Immediate Release

[City, State] – 2',4'-Dihydroxyacetophenone, widely known in scientific circles as Resacetophenone, is a pivotal aromatic ketone that serves as a versatile precursor in the synthesis of a wide array of biologically active molecules. This technical guide offers an in-depth exploration of its synonyms, chemical and physical properties, and its significant role as a building block in the development of novel therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in structured tables, detailing experimental protocols for key syntheses, and visualizing relevant biological pathways.

Nomenclature and Identification: Unveiling the Synonyms

This compound is identified by several names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing. The compound is also registered under the CAS Number 89-84-9.[1][2]

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| Systematic Name | 1-(2,4-dihydroxyphenyl)ethanone[1][2] |

| Common Name | Resacetophenone[1][2] |

| Alternative Names | 4-Acetylresorcinol[2], 1-Acetyl-2,4-dihydroxybenzene |

| CAS Number | 89-84-9[1] |

| Molecular Formula | C₈H₈O₃[1] |

| InChI Key | SULYEHHGGXARJS-UHFFFAOYSA-N |

Physicochemical Properties: A Data-Driven Overview

The utility of Resacetophenone in organic synthesis is underpinned by its distinct physical and chemical characteristics. These properties influence its reactivity, solubility, and handling in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | White to yellow or tan crystalline powder | [3] |

| Melting Point | 144-147 °C | [1] |

| Solubility | Soluble in hot alcohol, pyridine, and glacial acetic acid. Sparingly soluble in water, ether, benzene, and chloroform.[1] | |

| pKa | 7.96±0.18 |

Applications in Drug Development: A Versatile Synthetic Platform

Resacetophenone serves as a critical starting material for the synthesis of a variety of compounds with significant pharmacological activities. Its dihydroxyphenyl moiety and reactive acetyl group allow for diverse chemical modifications, leading to the creation of novel drug candidates.[3] Key areas of application include the development of antimicrobial agents, phosphodiesterase (PDE) inhibitors, and flavonoids with anti-inflammatory and antioxidant properties.

Antimicrobial and Antitumor Agents

Derivatives of this compound have demonstrated notable antimicrobial and antitumor activities. For instance, novel diazine derivatives incorporating the dihydroxyacetophenone skeleton have shown significant biological activity, including potent antibacterial effects against drug-resistant strains like Pseudomonas aeruginosa.

Phosphodiesterase (PDE) Inhibitors

Resacetophenone is a valuable precursor for the synthesis of bis-Schiff base derivatives that act as potent inhibitors of phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3).[4] These enzymes play a crucial role in regulating intracellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] Dysregulation of PDE activity is implicated in various conditions, including cardiovascular diseases, neurological disorders, and inflammatory conditions.[4]

Flavonoids and COX-2 Inhibition

The structural backbone of Resacetophenone is ideal for the synthesis of flavonoids, a class of polyphenolic compounds with a broad spectrum of biological activities, including antioxidant and anti-inflammatory effects.[5] Furthermore, this compound has been shown to inhibit the transcription of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6] This suggests a potential mechanism for its anti-inflammatory properties.

Experimental Protocols: Synthesis of Bioactive Derivatives

The following sections provide detailed methodologies for the synthesis of key bioactive compounds derived from this compound.

Synthesis of Bis-Schiff Base Derivatives as PDE Inhibitors

This two-step protocol outlines the synthesis of bis-Schiff base derivatives of this compound.[4]

Step 1: Synthesis of the Hydrazone Intermediate

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 5-6 hours with constant stirring.

-

Upon completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water to precipitate the hydrazone intermediate.

-

Filter the precipitate, wash with cold water, and dry.

Step 2: Synthesis of the Final Bis-Schiff Base Derivatives

-

Dissolve the synthesized hydrazone intermediate in ethanol.

-

Add a substituted aromatic aldehyde to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-5 hours.

-

Cool the reaction mixture to allow the precipitation of the bis-Schiff base product.

-

Filter the solid, wash with ethanol, and recrystallize from a suitable solvent to obtain the pure product.

Synthesis of Flavone Derivatives

This protocol describes a general method for the synthesis of flavones from 2'-hydroxyacetophenones, which can be adapted for this compound.[5]

Step 1: Synthesis of Chalcone Intermediate

-

In a suitable solvent (e.g., ethanol), dissolve this compound and a substituted benzaldehyde.

-

Add a strong base, such as sodium hydroxide or potassium hydroxide, to catalyze the Claisen-Schmidt condensation.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the chalcone.

-

Filter, wash with water, and dry the crude chalcone.

Step 2: Oxidative Cyclization to Flavone

-

Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine.

-

Heat the mixture at a suitable temperature (e.g., 100-120 °C) for several hours.

-

After cooling, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated flavone is then filtered, washed with water, and purified by recrystallization.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are exerted through their interaction with specific cellular signaling pathways.

Phosphodiesterase Inhibition Pathway

Derivatives of Resacetophenone that inhibit PDE enzymes modulate the levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in numerous signaling cascades. By inhibiting the hydrolysis of these molecules, these compounds can potentiate downstream signaling, leading to various physiological effects such as vasodilation, reduced inflammation, and neuroprotection.

Cyclooxygenase-2 (COX-2) Inhibition Pathway

The inhibition of COX-2 by this compound or its derivatives can reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain. This pathway is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs).

Conclusion

This compound (Resacetophenone) is a compound of significant interest in medicinal chemistry and drug development. Its rich chemistry allows for the synthesis of a diverse range of bioactive molecules with potential therapeutic applications in various diseases. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for researchers dedicated to advancing pharmaceutical sciences. The detailed protocols and pathway diagrams offer a practical framework for further investigation and development of novel drugs based on the Resacetophenone scaffold.

References

- 1. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.innovareacademics.in [journals.innovareacademics.in]

- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2',4'-Dihydroxyacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2',4'-Dihydroxyacetophenone (DHAP), a key intermediate in the pharmaceutical and organic synthesis industries. Understanding its solubility profile is critical for process optimization, formulation development, and ensuring reaction efficiency. This document presents quantitative solubility data, detailed experimental protocols for its determination, and logical diagrams to illustrate key concepts.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For DHAP, a molecule with both hydroxyl and acetophenone functionalities, its solubility is influenced by the polarity, hydrogen bonding capability, and other physicochemical properties of the organic solvent. Generally, the solubility of DHAP in organic solvents increases with temperature.[1][2][3]

Quantitative Solubility Data

The mole fraction solubility of this compound has been experimentally determined in a range of organic solvents at temperatures from 293.15 K to 333.15 K.[1][2] The following tables summarize this quantitative data, demonstrating the compound's solubility profile across various solvent classes.

Table 1: Mole Fraction Solubility (x) of this compound in Alcohols

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol |

| 293.15 | 0.2035 | 0.2388 | 0.2642 | 0.2845 | 0.2511 | 0.2289 |

| 298.15 | 0.2311 | 0.2691 | 0.2968 | 0.3201 | 0.2823 | 0.2571 |

| 303.15 | 0.2612 | 0.3023 | 0.3325 | 0.3591 | 0.3164 | 0.2878 |

| 308.15 | 0.2941 | 0.3386 | 0.3714 | 0.4018 | 0.3536 | 0.3213 |

| 313.15 | 0.3299 | 0.3783 | 0.4138 | 0.4484 | 0.3941 | 0.3577 |

| 318.15 | 0.3689 | 0.4216 | 0.4599 | 0.4991 | 0.4382 | 0.3973 |

| 323.15 | 0.4113 | 0.4688 | 0.5099 | 0.5543 | 0.4861 | 0.4403 |

| 328.15 | 0.4574 | 0.5199 | 0.5641 | 0.6142 | 0.5381 | 0.4869 |

| 333.15 | 0.5074 | 0.5752 | 0.6227 | 0.6791 | 0.5945 | 0.5374 |

Table 2: Mole Fraction Solubility (x) of this compound in Acetates and Benzene

| Temperature (K) | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Benzene |

| 293.15 | 0.1088 | 0.0889 | 0.0765 | 0.0031 |

| 298.15 | 0.1251 | 0.1023 | 0.0881 | 0.0038 |

| 303.15 | 0.1436 | 0.1177 | 0.1014 | 0.0046 |

| 308.15 | 0.1645 | 0.1352 | 0.1164 | 0.0056 |

| 313.15 | 0.1881 | 0.1551 | 0.1334 | 0.0068 |

| 318.15 | 0.2146 | 0.1776 | 0.1526 | 0.0082 |

| 323.15 | 0.2443 | 0.2031 | 0.1743 | 0.0100 |

| 328.15 | 0.2776 | 0.2318 | 0.1988 | 0.0121 |

| 333.15 | 0.3148 | 0.2641 | 0.2264 | 0.0146 |

Data sourced from the Journal of Chemical & Engineering Data.[1][2]

From the data, it is evident that this compound exhibits the highest solubility in isopropanol across the tested temperature range.[1][2] The solubility generally follows the order: isopropanol > n-propanol > ethanol > n-butanol > isobutanol > methanol > methyl acetate > ethyl acetate > propyl acetate > benzene.

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented was determined using a static gravimetric method, a reliable and widely used technique for solid-liquid equilibrium studies.[2]

Materials and Apparatus:

-

This compound (purity > 99%)

-

Organic solvents (analytical grade)

-

Analytical balance (precision ± 0.1 mg)

-

Constant temperature water bath shaker

-

Drying oven

-

Conical flasks with stoppers

Procedure:

-

An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed conical flask.

-

The flask is then placed in a constant temperature water bath shaker and agitated at a constant speed for a sufficient time to reach solid-liquid equilibrium (typically 48 hours).[2]

-

After reaching equilibrium, the agitation is stopped, and the solution is allowed to stand for at least 24 hours to allow any undissolved solid to settle.

-

A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed syringe.

-

The sample is transferred to a pre-weighed container and dried in an oven at a suitable temperature (e.g., 313.15 K) until a constant weight is achieved.

-

The mass of the dissolved this compound and the mass of the solvent are determined by weighing.

-

The mole fraction solubility is then calculated from these masses.

To ensure the integrity of the solid phase, the undissolved solid is recovered at the end of the experiment and analyzed (e.g., by X-ray diffraction) to confirm that no polymorphic transformation has occurred during the equilibration process.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

Factors Influencing Solubility: A Logical Perspective

The solubility of this compound is governed by a balance of intermolecular forces. A simplified logical relationship between solvent properties and solubility is depicted below.

References

Physical and chemical properties of 4-Acetylresorcinol

An In-depth Technical Guide to 4-Acetylresorcinol: Properties, Synthesis, and Characterization

Abstract

4-Acetylresorcinol, also known as resacetophenone or 2',4'-dihydroxyacetophenone, is a key phenolic intermediate with significant applications in the pharmaceutical industry.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and relevant safety information. The data is presented to support researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity and Structure

4-Acetylresorcinol is a dihydroxyacetophenone characterized by an acetyl group substituted onto a resorcinol (1,3-dihydroxybenzene) ring.[3]

-

IUPAC Name : 1-(2,4-dihydroxyphenyl)ethanone[3]

-

Synonyms : this compound, Resacetophenone, 4-Acetyl-1,3-benzenediol[3][4][5]

-

Chemical Structure :

/ \ C C-C(=O)CH₃ | | C==C/

OH

Physical and Chemical Properties

The properties of 4-Acetylresorcinol are summarized in the table below. It typically appears as off-white to yellow or pink needle-like crystals or powder.[1][2][4] It is sensitive to moisture and should be stored in an inert atmosphere at room temperature.[1][2]

| Property | Value | Source |

| Appearance | Needle-like or leaf-like crystals; Off-white to pink to brown powder. | [1][2][4] |

| Melting Point | 143-147 °C | [1][2][3] |

| Boiling Point | 319 °C (est.); 234.6 °C (rough est.) | [1][4] |

| Density | 1.18 g/cm³ at 25 °C | [1][2][4] |

| Solubility | Gradually decomposes in water. Soluble in hot alcohol, pyridine, and glacial acetic acid. Almost insoluble in ether, benzene, and chloroform. | [1][2] |

| pKa | 7.96 ± 0.18 (Predicted) | [1][2] |

| Flash Point | 185 °C / >230 °F TCC | [1][2][4] |

| Vapor Pressure | 9.01E-06 mmHg at 25 °C | [1][2] |

| Refractive Index | 1.4945 (estimate) | [1][2] |

| pH | 5 (1 g/L aqueous solution at 20 °C) | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of 4-Acetylresorcinol.

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic peaks corresponding to its functional groups. Key absorptions include a broad peak for the hydroxyl (-OH) groups and a sharp, strong peak for the carbonyl (C=O) group of the ketone.[3][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Signals corresponding to the aromatic protons, the hydroxyl protons, and the methyl protons of the acetyl group are typically observed.[3]

-

¹³C NMR : The carbon NMR spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons (including those bonded to hydroxyl groups), and the methyl carbon.

-

-

UV-Vis Spectroscopy : In UV-Vis spectroscopy, 4-Acetylresorcinol shows absorption maxima that are characteristic of its phenolic structure.[3]

-

Mass Spectrometry : Mass spectrometry can be used to confirm the molecular weight of 152.15 g/mol .[3]

Experimental Protocols

Synthesis of 4-Acetylresorcinol (Hoesch Reaction)

A common method for synthesizing 4-Acetylresorcinol is the Hoesch reaction, which involves the acylation of resorcinol. Historically, methods using zinc chloride and acetic acid have been employed.[9]

Objective : To synthesize 4-Acetylresorcinol from resorcinol and acetic acid.

Materials :

-

Resorcinol

-

Glacial Acetic Acid

-

Zinc Chloride (fused)

-

Hydrochloric Acid (concentrated and dilute)

-

Ice

-

Water

-

Ethanol

Procedure :

-

A mixture of resorcinol (1 mole), glacial acetic acid (1 mole), and fused zinc chloride (1 mole) is prepared in a flask equipped with a reflux condenser.

-

The mixture is heated in an oil bath to 145-150 °C for approximately 20-30 minutes, during which the mixture becomes liquid and then solidifies.

-

The flask is cooled, and 250 mL of water and 250 mL of concentrated hydrochloric acid are added.

-

The mixture is heated to boiling until the solid mass dissolves into a dark red solution.

-

The solution is cooled in an ice bath to precipitate the crude product.

-

The precipitate is collected by filtration and washed thoroughly with dilute (1:3) hydrochloric acid to remove zinc salts. The dried crude product appears orange-red.[9]

-

Purification : The crude product is purified by distillation under reduced pressure (boiling at 180–181 °C at 10 mm Hg).[9]

-

Recrystallization : Further purification can be achieved by dissolving the distilled product in hot dilute (1:11) hydrochloric acid, filtering while hot, and cooling to 5 °C to yield pure, light-yellow crystals of 4-Acetylresorcinol.[9]

Caption: Workflow for the synthesis and purification of 4-Acetylresorcinol.

Characterization Protocols

Melting Point Determination :

-

A small amount of the dried, purified 4-Acetylresorcinol is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased gradually, and the range from when the first drop of liquid appears to when the entire sample is molten is recorded as the melting point.

Solubility Test :

-

Add a small, measured amount of 4-Acetylresorcinol (e.g., 10 mg) to a test tube containing a measured volume of solvent (e.g., 1 mL).

-

Agitate the mixture at a constant temperature (e.g., 25 °C).

-

Visually observe if the solid dissolves completely. If it dissolves, the substance is soluble. If not, it is classified as slightly soluble or insoluble.

-

For quantitative analysis, continue adding solute until saturation is reached, then filter and determine the concentration of the dissolved solid in the filtrate.

Applications in Drug Development

4-Acetylresorcinol serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its primary use is in the preparation of drugs for coronary heart disease, such as ethoxyflavone.[1][2] It is also a precursor for the synthesis of 4-alkylresorcinols, which are compounds of interest in organic chemistry.[10]

Safety and Handling

4-Acetylresorcinol is classified as an irritant.

-

Hazard Statements : Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures :

-

Handling : Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[4][11]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[4][11] Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[11]

-

-

First Aid :

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][11]

-

Skin Contact : Wash off immediately with soap and plenty of water. If irritation occurs, get medical advice.[4][11]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][11]

-

Ingestion : Clean mouth with water and get medical attention.[11]

-

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synerzine.com [synerzine.com]

- 5. 2 ,4 -Dihydroxyacetophenone 99 89-84-9 [sigmaaldrich.com]

- 6. CAS-89-84-1, 2,4-Dihydroxy Acetophenone for Synthesis (4-Acetylresorcinol, Resacetophenone) Manufacturers, Suppliers & Exporters in India | 072945 [cdhfinechemical.com]

- 7. Acetylresorcinol | C8H8O3 | CID 5055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dihydroxyacetophenone(89-84-9) IR Spectrum [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

2',4'-Dihydroxyacetophenone: A Technical Guide to a Key Plant Metabolite

Affiliation: Google Research

Abstract

2',4'-Dihydroxyacetophenone, also known as resacetophenone, is a naturally occurring phenolic compound found in a variety of plant species. As a secondary metabolite, it is not involved in primary growth and development but plays a crucial role in plant defense, allelopathy, and stress response. Its biosynthesis stems from the phenylpropanoid pathway, a central hub for the production of a wide array of plant phenolics. Possessing significant biological activities, including antimicrobial, antioxidant, and nematicidal properties, this compound is a molecule of increasing interest to researchers in agronomy, pharmacology, and drug development. This technical guide provides a comprehensive overview of its biosynthesis, physiological roles, and biological activities, supported by detailed experimental protocols for its extraction and quantification, and visual diagrams of its metabolic and signaling context.

Introduction

This compound (2',4'-DHAP) is an aromatic ketone characterized by a benzene ring substituted with hydroxyl groups at positions 2 and 4, and an acetyl group at position 1.[1][2] It is classified as a dihydroxyacetophenone and a member of the resorcinols.[1] This compound has been identified as a metabolite in various plants and fungi, including species like Vincetoxicum paniculatum and Daldinia eschscholtzii.[1] Like many phenolic compounds, 2',4'-DHAP is synthesized by plants as part of their defense strategy against herbivores, pathogens, and competing plants. Its accumulation is often triggered by environmental stressors, highlighting its role as a phytoalexin and an allelochemical. The inherent antioxidant and antimicrobial properties of 2',4'-DHAP make it a valuable subject for research into natural product-based pharmaceuticals and agrochemicals.

Biosynthesis of this compound

The biosynthesis of 2',4'-DHAP is rooted in the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. While the precise enzymatic steps leading to this specific acetophenone are still under full elucidation, recent studies suggest a pathway involving a side-chain shortening mechanism from a key phenylpropanoid intermediate, p-coumaroyl-CoA.

The proposed pathway involves the following stages:

-

Core Phenylpropanoid Pathway: L-Phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three key enzymes: Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Entry into Acetophenone Synthesis: Instead of proceeding through the main routes to flavonoids or lignin, p-coumaroyl-CoA enters a peroxisomal β-oxidative pathway.

-

Impaired Side-Chain Shortening: Research on acetophenone biosynthesis in pear suggests that an impairment in the β-oxidative pathway, specifically a loss of function in a 3-ketoacyl-CoA thiolase, prevents the complete shortening of the side chain to a benzoic acid precursor. This leads to the accumulation of a β-keto thioester intermediate.

-

Hydrolysis and Decarboxylation: The accumulated intermediate is hydrolyzed by a thioesterase, releasing an unstable β-keto acid which then undergoes spontaneous, non-enzymatic decarboxylation to form 4'-hydroxyacetophenone.

-

Hydroxylation: The final step to produce 2',4'-DHAP is the hydroxylation of 4'-hydroxyacetophenone at the C-2 position. This step is likely catalyzed by a cytochrome P450-dependent monooxygenase, analogous to enzymes like Flavonoid 3'-Hydroxylase (F3'H) that hydroxylate the aromatic rings of other phenolic compounds.[3]

Figure 1. Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Physiological Role in Plants

The primary role of 2',4'-DHAP in plants is defensive. It functions as both a phytoalexin, an antimicrobial compound synthesized in response to pathogen attack, and an allelochemical, a compound that influences the growth of neighboring plants.

-

Plant Defense: Acetophenones are known defense compounds in conifers, where they accumulate as inactive glycosides (e.g., picein).[4] Upon tissue damage or pathogen attack, β-glucosidases release the toxic aglycon, which can deter herbivores and inhibit microbial growth. The antimicrobial activities detailed in the next section support this defensive role.

-

Allelopathy and Autotoxicity: While direct studies on 2',4'-DHAP are limited, extensive research on the related compound 3',4'-dihydroxyacetophenone (DHAP) isolated from Picea schrenkiana (Schrenk's spruce) needles demonstrates potent allelopathic and autotoxic effects. High concentrations of DHAP in the soil under the spruce canopy were found to significantly inhibit the seed germination and seedling growth of both the spruce itself (autotoxicity) and other species like wheat and lettuce (allelopathy). This suggests that 2',4'-DHAP likely functions similarly, helping the plant manage competition and regulate its own population density.

The production of 2',4'-DHAP is regulated by complex stress signaling pathways. Biotic (e.g., fungal elicitors) and abiotic (e.g., wounding, UV radiation) stresses trigger a signaling cascade involving key molecules like jasmonic acid (JA), ethylene (ET), and reactive oxygen species (ROS). These signals activate transcription factors that upregulate the expression of biosynthetic genes in the phenylpropanoid pathway, leading to the accumulation of 2',4'-DHAP at the site of stress.

References

- 1. This compound | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0029659) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 2',4'-Dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2',4'-Dihydroxyacetophenone (also known as Resacetophenone), a key intermediate in the synthesis of various pharmaceuticals and a subject of interest in medicinal chemistry. This document presents its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the methodologies for their acquisition.

Chemical Structure

Systematic Name: 1-(2,4-dihydroxyphenyl)ethanone Molecular Formula: C₈H₈O₃ Molecular Weight: 152.15 g/mol CAS Number: 89-84-9

Spectroscopic Data

The following sections detail the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency |

| 12.5 (approx.) | Singlet | 1H | 2'-OH | DMSO-d₆ | 400 MHz |

| 10.2 (approx.) | Singlet | 1H | 4'-OH | DMSO-d₆ | 400 MHz |

| 7.62 | Doublet | 1H | H-6' | DMSO-d₆ | 400 MHz |

| 6.33 | Doublet | 1H | H-5' | DMSO-d₆ | 400 MHz |

| 6.22 | Singlet | 1H | H-3' | DMSO-d₆ | 400 MHz |

| 2.54 | Singlet | 3H | -COCH₃ | DMSO-d₆ | 400 MHz |

Data sourced from publicly available spectral databases.[1]

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 202.5 | C=O | Acetone-d₆ |

| 165.2 | C-4' | Acetone-d₆ |

| 164.8 | C-2' | Acetone-d₆ |

| 133.5 | C-6' | Acetone-d₆ |

| 114.5 | C-1' | Acetone-d₆ |

| 108.4 | C-5' | Acetone-d₆ |

| 103.5 | C-3' | Acetone-d₆ |

| 26.4 | -CH₃ | Acetone-d₆ |

Data sourced from publicly available spectral databases.[2]

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H stretch (phenolic) |

| 1640 - 1660 | Strong | C=O stretch (ketone) |

| 1580 - 1620 | Medium | C=C stretch (aromatic ring) |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

Data represents typical ranges for the assigned functional groups and is consistent with spectra obtained via KBr disc or ATR techniques.[1][3][4]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆)

-

NMR tube (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition:

-

Set the spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set appropriate parameters for ¹³C NMR, which typically requires a larger number of scans than ¹H NMR.

-

Acquire and process the ¹³C NMR spectrum.

-

Objective: To obtain an infrared spectrum of solid this compound.

Method 1: Attenuated Total Reflectance (ATR)

Materials and Equipment:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[3]

-

Spatula

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Method 2: KBr Disc

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press and pellet die

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar.

-

Pellet Formation: Transfer the finely ground powder to a pellet die and press it under high pressure to form a transparent or translucent disc.

-

Sample Holder: Place the KBr disc in the sample holder of the FTIR spectrometer.

-

Spectral Acquisition: Acquire the IR spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Biological Role of Paeonol in Paeonia moutan: A Technical Guide

An In-depth Examination of the Pharmacological Activities, Underlying Mechanisms, and Experimental Analysis of a Key Bioactive Acetophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The root bark of Paeonia moutan (Moutan Cortex) is a cornerstone of traditional medicine, valued for its therapeutic properties. Central to its bioactivity is the phenolic compound paeonol (2'-hydroxy-4'-methoxyacetophenone) . While the user query specified 2',4'-dihydroxyacetophenone (DHAP), extensive phytochemical analysis of Paeonia moutan does not support its presence as a major constituent. Instead, the literature overwhelmingly identifies the structurally similar and pharmacologically potent paeonol as the key acetophenone.[1][2][3] This guide focuses on the biological roles of paeonol, providing a comprehensive overview of its antioxidant and anti-inflammatory functions, the signaling pathways it modulates, and the experimental protocols required for its study.

Core Biological Activities of Paeonol

Paeonol exhibits a wide spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory capabilities. These core activities are the foundation for its therapeutic potential in a range of pathologies.

Antioxidant Activity

Paeonol functions as a significant antioxidant. Its phenolic structure enables it to scavenge free radicals, thereby mitigating oxidative stress, a key factor in cellular damage and the progression of numerous diseases.[4] The antioxidant capacity of paeonol and its metabolites has been quantified using various standard assays. One study investigating paeonol and its metabolites found that metabolite M11 exhibited a potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity with an EC50 value of 23.24 µM.[5]

Anti-inflammatory and Immunomodulatory Effects

Paeonol is a powerful anti-inflammatory agent.[6][7] It effectively suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[7][8] This is achieved by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][9] The primary mechanism for this widespread anti-inflammatory action is the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[2][7]

Quantitative Data on Paeonol's Biological Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent effects of paeonol.

Table 1: Antioxidant Activity of Paeonol and its Metabolites

| Assay Type | Compound | EC50 / IC50 (µM) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Paeonol Metabolite (M11) | 23.24 | [5] |

| DPPH Radical Scavenging | Paeonol Metabolite (M3) | 93.44 | [5] |

| Hydroxyl Radical Scavenging | Paeonol Metabolite (M11) | 124.05 | [5] |